molecular formula C6H8N2O B3029969 (6-Methylpyridazin-3-YL)methanol CAS No. 848774-93-6

(6-Methylpyridazin-3-YL)methanol

Cat. No. B3029969
CAS RN: 848774-93-6
M. Wt: 124.14
InChI Key: FBXMCKLYDLEXMR-UHFFFAOYSA-N
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Description

“(6-Methylpyridazin-3-YL)methanol” is a chemical compound with the molecular formula C6H8N2O . It is used as a reactant in the preparation of pioglitazone metabolites .


Molecular Structure Analysis

The molecular structure of “(6-Methylpyridazin-3-YL)methanol” is represented by the InChI code: 1S/C6H8N2O/c1-5-2-3-6(4-9)8-7-5/h2-3,9H,4H2,1H3 .


Physical And Chemical Properties Analysis

“(6-Methylpyridazin-3-YL)methanol” is a white solid . It has a molecular weight of 124.14 .

Scientific Research Applications

Synthesis and Characterisation

  • (6-Methylpyridazin-3-YL)methanol is utilized in the synthesis of complex organic compounds. For instance, it is involved in the formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrating the compound's utility in generating symmetrical molecules with significant intramolecular hydrogen bonds, contributing to crystal structure stabilization (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Photochemistry

  • In the field of photochemistry, this compound has shown relevance. Specifically, in the photo-induced methylation of Pyridazines, it contributes to the formation of various methylated compounds under irradiation, displaying the impact of (6-Methylpyridazin-3-YL)methanol in photochemical reactions (Tsuchiya, Arai, & Igeta, 1972).

Coordination Chemistry

  • The compound plays a crucial role in coordination chemistry, particularly in the formation of hydrogen-bonded helicates and coordination polymers. Its interaction with divalent first-row transition metal salts leads to the formation of various molecular structures, highlighting its significance in creating intricate molecular architectures (Telfer et al., 2008).

Catalytic Applications

  • In catalytic processes, (6-Methylpyridazin-3-YL)methanol is instrumental in hydrogenation reactions. It contributes to the conversion of dihydrooxazines into amino alcohols and dihydrofurans, showcasing its role in diverse chemical transformations (Sukhorukov et al., 2008).

Crystal Structure Analysis

  • This compound is also significant in crystallography. Its derivatives have been analyzed for their molecular and crystalline structures, providing insights into the formation of co-crystals and their properties, which is crucial for understanding material properties (Percino et al., 2007).

Safety And Hazards

“(6-Methylpyridazin-3-YL)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(6-methylpyridazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-6(4-9)8-7-5/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMCKLYDLEXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697701
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridazin-3-YL)methanol

CAS RN

848774-93-6
Record name 6-Methyl-3-pyridazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848774-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridazin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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